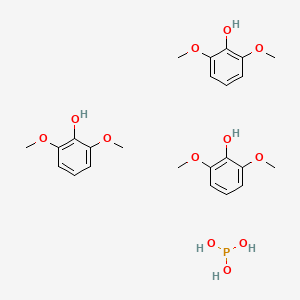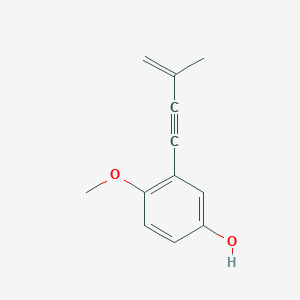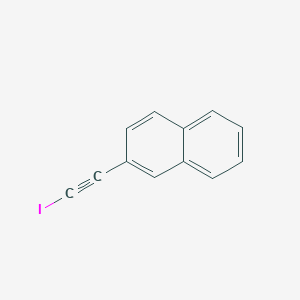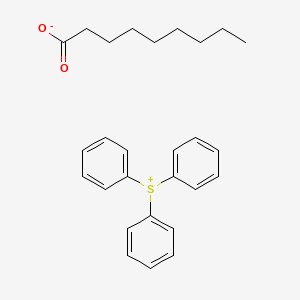![molecular formula C16H14ClNO3 B14253276 4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one CAS No. 181183-23-3](/img/structure/B14253276.png)
4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a chloro-substituted cyclohexadienone ring and an oxazolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps. One common method includes the condensation of 4-methoxyphenylhydrazine with an appropriate aldehyde to form the oxazolidine ring. This intermediate is then subjected to a Friedel-Crafts acylation reaction with a chloro-substituted benzene derivative to introduce the chloro and cyclohexadienone functionalities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of suitable solvents and catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidine ring to other nitrogen-containing heterocycles.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It may be used as a catalyst or as a precursor in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The oxazolidine ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The chloro and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one
- 4-Fluoro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one
Uniqueness
Compared to similar compounds, 4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the chloro group, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where such interactions are crucial .
Propriétés
Numéro CAS |
181183-23-3 |
|---|---|
Formule moléculaire |
C16H14ClNO3 |
Poids moléculaire |
303.74 g/mol |
Nom IUPAC |
4-chloro-2-[5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C16H14ClNO3/c1-20-12-5-2-10(3-6-12)16-9-14(18-21-16)13-8-11(17)4-7-15(13)19/h2-8,16,19H,9H2,1H3 |
Clé InChI |
WZXNTTCGASZAHN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(=NO2)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)



![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)

![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)

